molecular formula C15H6F4O2 B13675375 2-(2,3,5,6-Tetrafluorophenyl)-1H-indene-1,3(2H)-dione

2-(2,3,5,6-Tetrafluorophenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B13675375
M. Wt: 294.20 g/mol
InChI Key: CLRPLEIQXBXPKE-UHFFFAOYSA-N
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Description

2-(2,3,5,6-Tetrafluorophenyl)-1H-indene-1,3(2H)-dione is a fluorinated derivative of the 1H-indene-1,3(2H)-dione scaffold, characterized by a tetrafluorophenyl substituent at the 2-position. The 1H-indene-1,3(2H)-dione core consists of a bicyclic system with two ketone groups, enabling diverse chemical reactivity and applications in materials science, sensing, and pharmaceuticals. The tetrafluorophenyl group introduces strong electron-withdrawing effects, which may enhance thermal stability, alter electronic properties, and influence intermolecular interactions compared to non-fluorinated analogs .

Properties

Molecular Formula

C15H6F4O2

Molecular Weight

294.20 g/mol

IUPAC Name

2-(2,3,5,6-tetrafluorophenyl)indene-1,3-dione

InChI

InChI=1S/C15H6F4O2/c16-8-5-9(17)13(19)10(12(8)18)11-14(20)6-3-1-2-4-7(6)15(11)21/h1-5,11H

InChI Key

CLRPLEIQXBXPKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=C(C(=CC(=C3F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5,6-Tetrafluorophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2,3,5,6-tetrafluorobenzaldehyde with indene-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,5,6-Tetrafluorophenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the dione group to diols.

    Substitution: The tetrafluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of diols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,3,5,6-Tetrafluorophenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of fluorinated compounds for biological studies.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(2,3,5,6-Tetrafluorophenyl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets through its reactive functional groups. The indene-dione structure allows it to participate in various chemical reactions, while the tetrafluorophenyl group enhances its stability and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1H-Indene-1,3(2H)-dione Derivatives

Substituent (2-Position) Molecular Weight (g/mol) Key Properties Applications References
2,3,5,6-Tetrafluorophenyl ~302.2* High electron deficiency, enhanced stability Potential semiconductor, sensor
2-Pyridinyl (Pyrophthalone, PP) 251.2 Solvatochromic, moderate photostability Dyes, organic semiconductors
2-Quinolinyl (Quinophthalone, QP) 301.3 pH-dependent enol-enolate equilibrium Anti-inflammatory agents, dyes
Phenylhydrazono ~264.3* Fluorescence, Cu²⁺ selectivity Chemosensors for heavy metal ions
Imidazolidin-2-ylidene (4a–4e) 228.2–284.3 Tunable polarity, hydrogen-bonding capacity Multicomponent reaction intermediates
Indolylmethylene (11, 12) ~299.3* Antioxidant activity, enzyme inhibition Pleiotropic bioactive agents
Xanthen-9-yl 340.4 Inhibitory effects in biological assays Plant growth modulators
Thioxothiazolidin-5-ylidene (5a) 317.3 Solubility in polar solvents Green synthesis intermediates

*Calculated based on molecular formula.

Electronic and Photochemical Properties

  • Fluorinated Derivative : The tetrafluorophenyl group induces strong electron-withdrawing effects, likely reducing the HOMO-LUMO gap compared to PP and QP. This could enhance charge-transfer efficiency in semiconductor applications .
  • PP and QP: Exhibit solvatochromism and pH-dependent tautomerism (diketo ↔ enol ↔ enolate). PP shows moderate photostability in ethanol under UV light (λ = 253.7 nm), while QP is stable in cyclohexane .
  • Phenylhydrazono Derivatives: Display fluorescence quenching upon Cu²⁺ binding, with a detection limit as low as 1.0 µM, attributed to the electron-deficient indene-dione core .

Key Research Findings

Fluorine Impact: Fluorinated derivatives are underrepresented in the literature but are predicted to exhibit superior thermal and oxidative stability compared to non-fluorinated analogs due to C–F bond strength and reduced π-π stacking .

Structure-Activity Relationships: Electron-withdrawing groups (e.g., –CF₃, –NO₂) enhance sensing selectivity for metal ions, while bulky substituents (e.g., xanthen-9-yl) modulate bioactivity .

Photodegradation Pathways : PP and QP generate solvated electrons (e⁻) and radicals under UV irradiation, suggesting fluorinated analogs may exhibit delayed degradation kinetics .

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